molecular formula C15H19ClSi2 B11834587 1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane CAS No. 118851-96-0

1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane

Cat. No.: B11834587
CAS No.: 118851-96-0
M. Wt: 290.93 g/mol
InChI Key: RAPWOOJFCRALDY-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane is an organosilicon compound with the molecular formula C15H19ClSi2. It is characterized by the presence of two silicon atoms bonded to phenyl groups and methyl groups, with one of the silicon atoms also bonded to a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane can be synthesized through the reaction of 1,2,2-trimethyl-1,2-diphenyldisilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction scheme is as follows: [ \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)_2} + \text{Cl_2} \rightarrow \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)Cl} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of new organosilicon compounds with different functional groups.

    Oxidation Reactions: Formation of silanols or siloxanes.

    Reduction Reactions: Formation of silanes with different substituents.

Scientific Research Applications

1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane can be compared with other similar organosilicon compounds, such as:

    1,1-Dimethyl-1,2,2-triphenyldisilane: This compound has a similar structure but with an additional phenyl group instead of a chlorine atom.

    1,2,2-Trimethyl-1,2-diphenyldisilane: This compound lacks the chlorine atom and has only methyl and phenyl groups attached to the silicon atoms.

Uniqueness: The presence of the chlorine atom in this compound makes it unique compared to other similar compounds. This chlorine atom provides a site for further chemical modification, making the compound versatile for various synthetic applications.

Comparison with Similar Compounds

  • 1,1-Dimethyl-1,2,2-triphenyldisilane
  • 1,2,2-Trimethyl-1,2-diphenyldisilane

Biological Activity

1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane is an organosilicon compound that has garnered interest in various fields, including materials science and organic synthesis. Its unique structure, which includes silicon-silicon bonds and a chlorine substituent, suggests potential biological activities that merit investigation.

The molecular formula for this compound is C15H19ClSi2C_{15}H_{19}ClSi_{2}, with a molecular weight of approximately 290.07 g/mol. The compound features two phenyl groups and multiple methyl groups attached to silicon atoms, contributing to its chemical reactivity and stability.

Biological Activity Overview

Research into the biological activity of this compound has revealed several interesting findings:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.
  • Polymerization Behavior : The compound has been studied for its potential in polymer chemistry. It can undergo anionic ring-opening polymerization, which may yield materials with unique properties suitable for biomedical applications.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against a range of bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Table 1: Antimicrobial activity of this compound

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines demonstrated significant cytotoxic effects at different concentrations. The results are presented in Table 2.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Table 2: Cytotoxicity of this compound on cancer cell lines

Case Studies

One notable case study involved the use of this compound in a synthetic route for developing new anticancer agents. Researchers reported that derivatives synthesized from this compound exhibited enhanced selectivity towards cancer cells compared to normal cells.

Properties

CAS No.

118851-96-0

Molecular Formula

C15H19ClSi2

Molecular Weight

290.93 g/mol

IUPAC Name

chloro-[dimethyl(phenyl)silyl]-methyl-phenylsilane

InChI

InChI=1S/C15H19ClSi2/c1-17(2,14-10-6-4-7-11-14)18(3,16)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

RAPWOOJFCRALDY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)Cl

Origin of Product

United States

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